5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Chemical Reactions Analysis
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can be compared with other thiadiazole derivatives such as:
5-methyl-1,3,4-thiadiazole-2-thiol: Known for its pharmaceutical applications and used as an intermediate in the synthesis of various drugs.
2-amino-5-methyl-1,3,4-thiadiazole: Used in the synthesis of compounds with cytotoxic activities and as an intermediate in the development of antitubercular agents.
Properties
Molecular Formula |
C9H9N5OS |
---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-5-3-11-7(4-10-5)8(15)12-9-14-13-6(2)16-9/h3-4H,1-2H3,(H,12,14,15) |
InChI Key |
JYUXZTKVCXSARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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